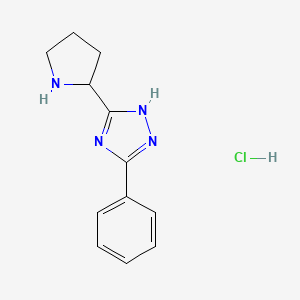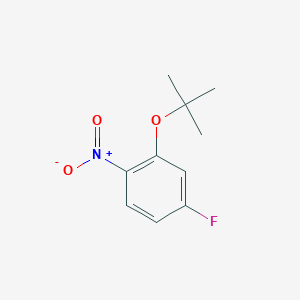
2-(tert-ブトキシ)-4-フルオロ-1-ニトロベンゼン
概要
説明
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is an organic compound that features a tert-butoxy group, a fluoro substituent, and a nitro group attached to a benzene ring
科学的研究の応用
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Compounds with a tert-butoxy group, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, have been used as building blocks in the synthesis of various organic compounds .
Mode of Action
The tert-butoxy group is known to play a significant role in chemical transformations . It is often used as a protecting group in organic synthesis, which can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Biochemical Pathways
Compounds with a tert-butoxy group have been used in peptide synthesis, suggesting that they may interact with biochemical pathways related to peptide formation and protein synthesis .
Result of Action
The tert-butoxy group is known to influence the reactivity of compounds, potentially leading to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene. For instance, the presence of other chemicals, pH, temperature, and light exposure could potentially affect its stability and reactivity .
生化学分析
Biochemical Properties
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with other biomolecules such as glutathione, a key antioxidant in cells, potentially affecting cellular redox balance .
Cellular Effects
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene has been shown to influence various cellular processes. In particular, it can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to alterations in cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . For example, exposure to 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene has been observed to affect the expression of genes involved in the antioxidant response, such as those encoding for superoxide dismutase and catalase . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene involves its interactions with various biomolecules at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For instance, the binding of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene to cytochrome P450 enzymes can result in the inhibition of the enzyme’s ability to metabolize other substrates . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can subsequently affect various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can lead to the formation of reactive intermediates that may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can induce significant toxic effects, including liver and kidney damage, due to its ability to generate ROS and cause oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent . Additionally, high doses of this compound can lead to adverse effects such as inflammation, necrosis, and apoptosis in various tissues .
Metabolic Pathways
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites . The metabolic pathways of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can also involve conjugation reactions with glutathione, resulting in the formation of glutathione conjugates that are more easily excreted from the body . These metabolic processes can affect the overall levels of metabolites and influence metabolic flux within cells .
Transport and Distribution
The transport and distribution of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can influence its activity and function within cells . This compound has been found to localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene to specific organelles can be mediated by targeting signals or post-translational modifications . For example, the presence of a nitro group in the compound’s structure may facilitate its localization to mitochondria, where it can induce mitochondrial dysfunction and oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene typically involves the nitration of 2-(tert-butoxy)-4-fluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(tert-butoxy)-4-methoxy-1-nitrobenzene.
Reduction: The major product is 2-(tert-butoxy)-4-fluoro-1-aminobenzene.
Oxidation: The major product is 2-(tert-butoxy)-4-fluoro-1-benzaldehyde.
類似化合物との比較
Similar Compounds
- 2-(Tert-butoxy)-4-chloro-1-nitrobenzene
- 2-(Tert-butoxy)-4-bromo-1-nitrobenzene
- 2-(Tert-butoxy)-4-iodo-1-nitrobenzene
Uniqueness
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it valuable for specific synthetic applications.
特性
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORIJRZUPCCODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


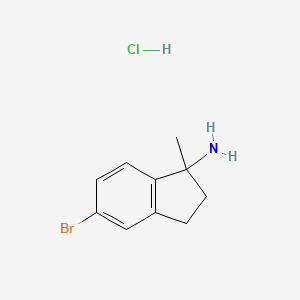
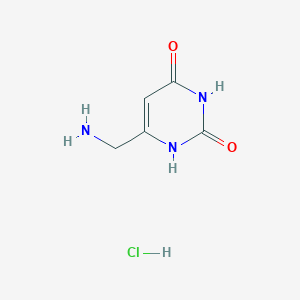
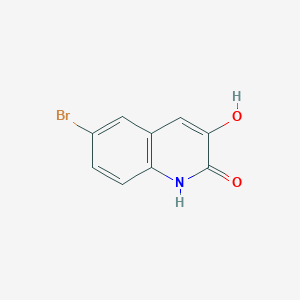
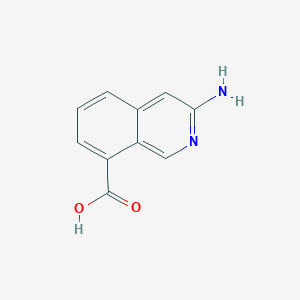
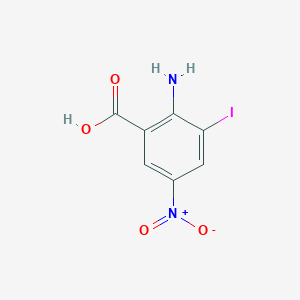
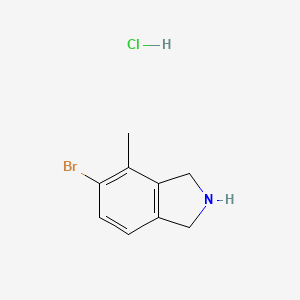

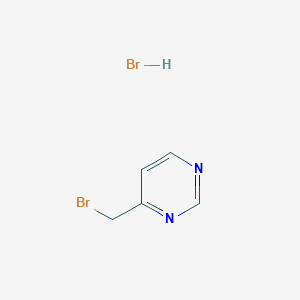
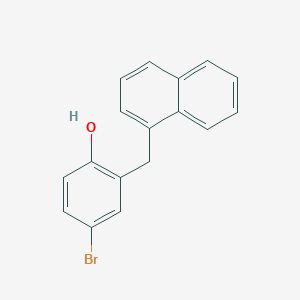
![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)
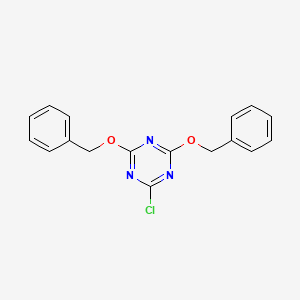
![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)
![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)
